molecular formula C10H13N3O B2576678 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine CAS No. 1249701-45-8

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine

Cat. No.: B2576678
CAS No.: 1249701-45-8
M. Wt: 191.234
InChI Key: WXJSBXUTAKFEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring via a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the pyridine ring is a six-membered nitrogen-containing aromatic ring.

Scientific Research Applications

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Future Directions

The future directions in the research of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by its functionalization with a pyridine-4-carbonyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent acylation with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the pyridine ring, used in various synthetic applications.

    Pyridine-4-carboxylic acid: Lacks the pyrrolidine ring but shares the pyridine-4-carbonyl group, used in the synthesis of pharmaceuticals.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine, used as a solvent and intermediate in organic synthesis.

Uniqueness: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSBXUTAKFEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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